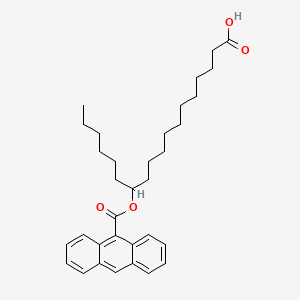

12-(9-Anthroyloxy)stearic acid

Description

Contextualization of Fluorescent Fatty Acid Derivatives in Biochemical and Biophysical Studies

Fluorescent fatty acid derivatives are crucial tools in the study of cell membranes and lipid metabolism. researchgate.netmdpi.com These molecules mimic natural fatty acids and can be incorporated into cellular structures like membranes and lipid droplets. mdpi.com The attached fluorophore, a molecule that emits light upon excitation, allows researchers to track the fatty acid's movement, distribution, and environment. researchgate.netmdpi.com

The utility of these probes lies in their sensitivity to the surrounding microenvironment. nih.gov Changes in factors like polarity, viscosity, and the presence of specific molecules can alter the fluorescence properties of the probe, such as its intensity, lifetime, and emission spectrum. nih.govnih.gov This sensitivity enables scientists to deduce information about the physical state of membranes, including their fluidity and the presence of different lipid phases. nih.gov For instance, the packing of lipid acyl chains, which influences membrane fluidity, can be monitored by observing the fluorescence of these probes. mdpi.com

Significance of 12-(9-Anthroyloxy)stearic Acid in Probing Molecular Environments

This compound stands out as a particularly valuable fluorescent probe due to the specific placement of its anthroyloxy group. kjpp.net This positioning allows it to report on the properties of the hydrophobic core of cellular membranes. nih.govkoreascience.kr When incorporated into a lipid bilayer, the stearic acid chain aligns with the membrane phospholipids (B1166683), placing the fluorescent anthroyl group at a defined depth within the membrane's hydrocarbon interior. nih.govkoreascience.kr

The fluorescence of 12-AS is sensitive to its local environment, making it an excellent tool for studying membrane dynamics. nih.gov For example, its fluorescence intensity and lifetime are quenched by oxidized ubiquinone, allowing it to probe the redox state of the mitochondrial electron transport chain. nih.gov Furthermore, changes in the fluorescence polarization of 12-AS can reveal alterations in membrane fluidity or rotational mobility within the membrane's core. nih.gov This has been instrumental in studying the effects of various substances, such as local anesthetics, on the physical properties of neuronal membranes. nih.govkoreascience.kr The multiexponential and emission wavelength-dependent fluorescence decays of 12-AS in certain solvents are attributed to the intramolecular rotational relaxation of its fluorophore. utl.pt

Overview of Research Domains Utilizing this compound

The unique properties of 12-AS have led to its application in a diverse range of research areas. A primary application is in the study of membrane structure and function . Researchers use 12-AS to investigate the fluidity and microviscosity of various biological membranes, including those of mitochondria and synaptosomes. nih.govnih.gov It has been employed to explore the fluidity gradient across membrane bilayers by comparing its behavior with other n-(9-anthroyloxy)stearic acid derivatives where the fluorophore is attached at different positions. kjpp.netkoreascience.kr

Another significant domain is the investigation of lipid-protein interactions . By monitoring changes in the fluorescence of 12-AS, scientists can study how proteins and peptides, such as melittin (B549807), interact with and orient within lipid bilayers. nih.gov Furthermore, 12-AS has been utilized to examine the effects of pharmacological agents on membrane properties. Studies on local anesthetics and other drugs have used 12-AS to elucidate how these molecules alter the order and dynamics of the membrane's hydrocarbon interior. nih.govkoreascience.kr The probe has also been instrumental in understanding the uptake and distribution of fatty acids into lipid vesicles and cells. scispace.com

Table 1: Key Research Applications of this compound

| Research Domain | Specific Application | Key Findings | References |

|---|---|---|---|

| Membrane Biophysics | Probing mitochondrial membrane fluidity and redox state. | 12-AS fluorescence is quenched by oxidized ubiquinone, indicating its proximity to the electron transport chain. | nih.gov |

| Measuring the effects of local anesthetics on neuronal membrane fluidity. | Local anesthetics decrease the anisotropy of 12-AS, indicating a disordering effect in the membrane's hydrocarbon core. | nih.govkoreascience.kr | |

| Determining the fluidity gradient across membrane bilayers. | Comparison with other n-AS probes reveals differences in rotational mobility at various depths within the membrane. | kjpp.netkoreascience.krkoreamed.org | |

| Lipid-Protein Interactions | Studying the orientation and dynamics of membrane-active peptides. | Used in fluorescence quenching experiments to determine the penetration depth of peptides like melittin in membranes. | nih.gov |

| Pharmacology | Investigating the membrane-altering effects of drugs. | Chlorhexidine (B1668724) digluconate was shown to increase the rotational mobility of 12-AS in bacterial model membranes. | kjpp.net |

| Cellular Uptake | Monitoring the incorporation of fatty acids into lipid vesicles. | Facilitated the study of how anthroyloxy-labeled fatty acids are taken up by lipid structures. | scispace.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 12-AS |

| 2-(9-Anthroyloxy)palmitic acid | 2-AP |

| 2-(9-Anthroyloxy)stearic acid | 2-AS |

| 3-(9-Anthroyloxy)stearic acid | 3-AS |

| 6-(9-Anthroyloxy)stearic acid | 6-AS |

| 9-(9-Anthroyloxy)stearic acid | 9-AS |

| 16-(9-anthroyloxy)palmitic acid | 16-AP |

| Bupivacaine (B1668057) | |

| Chlorhexidine digluconate | |

| Lidocaine (B1675312) | |

| Melittin | |

| Prilocaine | |

| Procaine | |

| Tetracaine (B1683103) |

Properties

IUPAC Name |

12-(anthracene-9-carbonyloxy)octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44O4/c1-2-3-4-11-20-28(21-12-9-7-5-6-8-10-13-24-31(34)35)37-33(36)32-29-22-16-14-18-26(29)25-27-19-15-17-23-30(27)32/h14-19,22-23,25,28H,2-13,20-21,24H2,1H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGJDCRNPJSBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952836 | |

| Record name | 12-[(Anthracene-9-carbonyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30536-60-8 | |

| Record name | 12-(9-Anthroyloxy)stearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30536-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-(9-Anthroyloxy)stearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030536608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-[(Anthracene-9-carbonyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-(9-ANTHROYLOXY)STEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/039Y7Q32CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 12 9 Anthroyloxy Stearic Acid and Its Analogues

Established Synthetic Pathways for 12-(9-Anthroyloxy)stearic Acid

The synthesis of this compound, often abbreviated as 12-AS, is a well-established process rooted in classical esterification chemistry. The general approach involves the formation of an ester linkage between the carboxyl group of 9-anthroic acid and the hydroxyl group of 12-hydroxystearic acid.

Approaches for Ester Linkage Formation

The primary method for creating the ester bond in anthroyloxy fatty acids involves the reaction of an activated carboxylic acid derivative with the corresponding long-chain hydroxy fatty acid. A common and effective strategy is the use of an acid chloride. For instance, the synthesis of related anthroate esters utilizes standard procedures where 9-anthroyl chloride, the activated form of 9-anthroic acid, is reacted with the desired alcohol. In the case of 2-(9-Anthroyl)palmitic acid, the synthesis is achieved through nucleophilic acyl substitution, where anthracene-9-carbonyl chloride reacts with the corresponding palmitic acid derivative. This reaction is typically performed at cool temperatures (0–5°C) to prevent thermal degradation of the anthracene (B1667546) moiety.

This general principle is applied to the synthesis of the entire n-(9-anthroyloxy)stearic acid series, where n-hydroxystearic acid is reacted with the activated 9-anthroic acid to yield the final product.

Purification Techniques and Purity Assessment for Fluorescent Probes

Following synthesis, purification of the fluorescent probe is critical to remove unreacted starting materials and byproducts, which could interfere with sensitive fluorescence measurements. A widely used method for purification is thin-layer chromatography (TLC). pubcompare.ai The purity of probes like 12-AS is routinely checked by TLC, often on silica (B1680970) gel plates. pubcompare.aitypeset.io

For example, lipids extracted from biological samples are often fractionated by silicic acid column chromatography before being further separated and purified by TLC on silica gel G chromato-plates. typeset.io The purity of phospholipid samples, a related class of molecules, is verified by ensuring they yield a single spot on TLC plates when visualized with a phosphate-sensitive spray. pubcompare.ai This rigorous assessment ensures that the fluorescence signals obtained are solely from the intended probe, which is essential for accurate biophysical studies.

Synthesis and Characterization of n-(9-Anthroyloxy)stearic Acid Series for Depth-Dependent Studies

The true power of anthroyloxy fatty acids lies in the creation of a homologous series, where the anthracene fluorophore is attached at different carbon positions (n) along the stearic acid chain. This series, including probes like 2-AS, 6-AS, 9-AS, and 12-AS, allows researchers to probe membrane properties at graded depths. nih.gov The synthesis of each member of the series follows the general esterification pathways described previously, using the appropriately substituted n-hydroxystearic acid as a starting material. nih.gov

The characterization of these probes is primarily accomplished through fluorescence spectroscopy. The key principle is that the fluorophore's properties—such as fluorescence polarization (anisotropy), lifetime, and emission maximum—are sensitive to the polarity and viscosity of its immediate environment. nih.gov As the probe is positioned deeper into the bilayer (i.e., as 'n' increases), changes in these parameters reflect the gradient of physical properties from the polar headgroup region to the nonpolar hydrocarbon core. nih.govkjpp.net

For instance, fluorescence polarization values typically decrease as the fluorophore moves deeper into the bilayer, indicating greater rotational freedom and a more fluid environment in the hydrocarbon core. nih.gov These depth-dependent measurements provide a detailed profile of membrane organization and dynamics. researchgate.net

Table 1: Fluorescence Anisotropy of n-AS Probes in Model Membranes

This table presents steady-state fluorescence anisotropy (r) values for various n-(9-Anthroyloxy)stearic acid probes incorporated into large unilamellar vesicles (LUVs) prepared from total lipids of Porphyromonas gingivalis outer membranes (OPGTL). Lower anisotropy values correspond to higher rotational mobility (greater fluidity). The data illustrates the fluidity gradient across the membrane, with the deeper probes (higher 'n') showing more mobility.

| Probe | Position of Anthroyloxy Group (n) | Anisotropy (r) at 37°C |

| 2-AS | Carbon 2 | 0.124 ± 0.002 |

| 3-AS | Carbon 3 | 0.119 ± 0.001 |

| 6-AS | Carbon 6 | 0.111 ± 0.001 |

| 9-AS | Carbon 9 | 0.104 ± 0.002 |

| 12-AS | Carbon 12 | 0.093 ± 0.002 |

| 16-AP * | Carbon 16 | 0.086 ± 0.001 |

| Note: 16-AP is 16-(9-anthroyloxy)palmitic acid, included for comparison of a probe deep within the bilayer. | ||

| Data sourced from Jang et al., 2004. kjpp.net |

Derivatization Strategies for Tailored Research Applications

While n-AS fatty acids are powerful probes on their own, their utility can be expanded through derivatization for specific research questions.

One major strategy is to incorporate the fluorescent fatty acid into a more complex lipid, such as a phospholipid. This creates a probe that is an integral component of the membrane rather than a foreign insert. A series of mixed-acyl phosphatidylcholine (PC) probes have been synthesized with the structure 1-caproyl-2-(n-(9-anthroyloxy)-acyl)-sn-glycero-3-phosphocholine, where the n-(9-anthroyloxy)-acyl group can be derived from stearic acid (for n=2, 6, 9, 12) or palmitic acid (n=16). nih.gov These phospholipid probes provide a more authentic representation of lipid behavior and are used to study phenomena like interdigitation in lipid bilayers. nih.gov

Another derivatization approach focuses on the reagent used for attaching the fluorescent tag. While the synthesis of n-AS typically involves attaching an anthracene carboxyl group to a hydroxy fatty acid, an alternative is to use a highly reactive anthracene-containing reagent to label a carboxylic acid. 9-Anthryldiazomethane (ADAM) is a fluorescent labeling reagent that reacts readily with the carboxyl group of fatty acids at room temperature without a catalyst to form fluorescent esters. researchgate.netjasco-global.com This method is particularly useful for the highly sensitive detection and quantification of free fatty acids using high-performance liquid chromatography (HPLC). researchgate.netjasco-global.comjascoinc.com

These derivatization strategies enhance the versatility of the core anthroyloxy structure, allowing for the creation of customized probes for a wide range of applications in membrane science and analytical chemistry.

Advanced Spectroscopic and Biophysical Characterization Methodologies Employing 12 9 Anthroyloxy Stearic Acid

Fluorescence Spectroscopy Techniques for Investigating 12-(9-Anthroyloxy)stearic Acid Photophysics

The photophysical behavior of this compound is sensitive to its microenvironment, a characteristic that is exploited in various fluorescence spectroscopy techniques. The ground state of the 9-anthroate fluorophore is nonplanar due to steric hindrance. utl.pt However, upon excitation, the molecule relaxes to a more planar geometry in the excited state. utl.pt

Time-resolved fluorescence measurements of 12-AS reveal complex decay kinetics, often exhibiting multi-exponential decays, which are dependent on the emission wavelength. utl.pt This behavior is attributed to the intramolecular rotational relaxation of the fluorophore. utl.pt For instance, in hydrocarbon solvents, the fluorescence decays of 12-AS are multiexponential and vary with the emission wavelength. utl.pt

Fluorescence lifetime analysis provides insights into the heterogeneity of the environment surrounding the probe. psu.edu In dipalmitoylphosphatidylcholine (DPPC) membranes, the fluorescence lifetime distribution of 12-AS is sharper compared to probes located closer to the membrane surface, such as 2-(9-anthroyloxy)stearic acid (2-AS). psu.edu This suggests that the environment experienced by the anthroyloxy group of 12-AS, which is localized deeper within the membrane, is more homogeneous. psu.edu Specifically, the full width at half-maximum (FWHM) for the lifetime distribution of 12-AS in dioleoyl-sn-glycero-3-phosphocholine (DOPC) membranes is 1.97 ns, which is narrower than the 2.72 ns observed for 2-AS, indicating a less heterogeneous environment for 12-AS. psu.edu

The fluorescence lifetime of 12-AS can also be influenced by its immediate surroundings. For example, at the heptane/water interface, 12-AS has a fluorescence lifetime of 7.76 ns in heptane. acs.org The presence of quenchers, such as tertiary amines in Triton X-100 micelles, can also affect the fluorescence decay, making it non-monoexponential. psu.edu

Table 1: Fluorescence Lifetime Distribution of n-(9-Anthroyloxy)stearic Acid Probes in DOPC Membranes psu.edu

| Probe | Position of Anthroyloxy Group | FWHM of Lifetime Distribution (ns) |

| 2-AS | Near the headgroup | 2.72 |

| 6-AS | Intermediate | Intermediate |

| 9-AS | Intermediate | Intermediate |

| 12-AS | Deep in the bilayer | 1.97 |

| FWHM (Full Width at Half-Maximum) indicates the heterogeneity of the probe's environment. |

Steady-state fluorescence anisotropy is a powerful technique for probing the rotational mobility of 12-AS within its environment. utl.ptkjpp.net The anisotropy value is sensitive to the viscosity of the medium and the rotational freedom of the fluorophore. utl.ptkjpp.net

In model membranes, the anisotropy of 12-AS provides information about the fluidity at a specific depth within the lipid bilayer. nih.govkjpp.net For example, in outer monolayers of intact OPGTL (large unilamellar vesicles prepared with total lipids from Porphyromonas gingivalis), the anisotropy (r) value for 12-AS was 0.093 at 37°C, indicating a certain rate of rotational mobility in the hydrocarbon interior. kjpp.net The addition of substances like chlorhexidine (B1668724) digluconate can decrease the anisotropy of 12-AS, signifying an increase in the rotational mobility (fluidity) of the membrane's hydrocarbon core. kjpp.net Similarly, local anesthetics like tetracaine (B1683103) and bupivacaine (B1668057) have been shown to decrease the anisotropy of 12-AS in synaptosomal plasma membrane vesicles, indicating a disordering effect on the hydrocarbon interior. koreascience.krnih.gov

The anisotropy of 12-AS is also dependent on temperature. In OPGTL membranes, the anisotropy of 12-AS increased from 0.093 at 37°C to 0.125 at 25°C, reflecting a decrease in membrane fluidity at the lower temperature. kjpp.net Furthermore, time-resolved anisotropy studies show that cholesterol can significantly increase the limiting anisotropy of 12-AS in dipalmitoylphosphatidylcholine bilayers, an effect attributed to a direct interaction between the fluorophore and cholesterol that alters the fluorophore's geometry. nih.gov

Table 2: Anisotropy (r) Values of n-(9-Anthroyloxy)stearic Acid Probes in OPGTL Membranes at 37°C kjpp.net

| Probe | Anisotropy (r) |

| 16-AP | 0.086 ± 0.001 |

| 12-AS | 0.093 ± 0.002 |

| 9-AS | 0.104 ± 0.002 |

| 6-AS | 0.111 ± 0.001 |

| 3-AS | 0.119 ± 0.001 |

| 2-AS | 0.124 ± 0.002 |

| Lower anisotropy values indicate higher rotational mobility (fluidity). |

The fluorescence emission spectrum of 12-AS is sensitive to the polarity of its environment. utl.pt A shift in the emission maximum to shorter wavelengths (a blue shift) generally indicates a more nonpolar or constrained environment for the anthroyloxy moiety.

For example, when 12-AS binds to a fatty acid-binding protein, a significant blue shift in its emission spectrum is observed, indicating that the probe is located within a hydrophobic pocket of the protein. In studies at the heptane/water interface, 12-AS exhibits time-dependent fluorescence spectral shifts, which can be attributed to processes like preferential solvation by more polar solvent molecules. acs.org The emission wavelength-dependent fluorescence decays observed for 12-AS in hydrocarbon solvents are linked to the intramolecular rotational relaxation of the fluorophore. utl.pt

Red-Edge Excitation Shift (REES) is a phenomenon where the wavelength of maximum fluorescence emission shifts to longer wavelengths as the excitation wavelength is moved towards the red edge of the absorption band. nih.govcore.ac.uk This effect is observed in environments where the rate of solvent reorientation around the excited fluorophore is slow, comparable to or longer than the fluorescence lifetime. nih.govcore.ac.ukresearchgate.net REES is therefore a powerful tool to probe the dynamics of the solvent environment around a fluorophore. nih.gov

While the provided sources extensively discuss REES in the context of other probes like NBD-labeled lipids and 2-AS to monitor slow solvent relaxation at the membrane interface, they establish the principle that REES is a key indicator of restricted solvent dynamics. nih.govcore.ac.ukccmb.res.inresearchgate.net The membrane interface is a region known for its slow solvent relaxation rates, making probes localized there likely to exhibit REES. ccmb.res.in Given that 12-AS is also used to study membrane environments, the principles of REES would be applicable to understanding the solvent relaxation dynamics at the specific depth where 12-AS resides.

Analysis of Emission Wavelength Dependence and Spectral Shifts

Quantitative Analysis of Fluorophore Rotational Mobility within Complex Systems

The rotational mobility of 12-AS within complex systems like cell membranes can be quantitatively analyzed using fluorescence polarization or anisotropy measurements. kjpp.netnih.gov This mobility is often described in terms of a "fluidity" parameter. nih.gov

Studies have shown that the rotational mobility of n-(9-anthroyloxy) stearic acid probes, including 12-AS, varies depending on their depth within the membrane. kjpp.netkoreamed.org Generally, the hydrocarbon interior is more fluid (higher rotational mobility) than the membrane interface. kjpp.net The rotational mobility within the hydrocarbon region also shows a gradient, with mobility increasing towards the center of the bilayer. kjpp.netkoreamed.org For instance, the order of rotational mobility for a series of probes in OPGTL membranes was found to be 16-AP > 12-AS > 9-AS > 6-AS > 3-AS > 2-AS, with 16-AP being the most mobile and 2-AS the least. kjpp.net

Various agents can alter the rotational mobility of 12-AS. For example, methanol (B129727) has been shown to decrease the anisotropy of 12-AS in synaptosomal plasma membrane vesicles, indicating an increase in rotational mobility in the deeper regions of the membrane. Similarly, 1-propanol (B7761284) also increases the rotational mobility of 12-AS in neuronal and model membranes. kijob.or.kr In contrast, some local anesthetics increase the anisotropy of probes near the surface while decreasing it for probes like 12-AS deeper in the membrane, suggesting a differential effect on membrane order at different depths. koreascience.krnih.gov

Table 3: Effect of Methanol on Anisotropy (r) of n-AS Probes in SPMVs

| Probe | Control Anisotropy (r) | Anisotropy (r) with 1,000 mM Methanol |

| 16-AP | 0.092 ± 0.002 | ~0.076 |

| 12-AS | Not specified | Decreased |

| 9-AS | Not specified | Decreased |

| 6-AS | Not specified | Decreased |

| 2-AS | 0.126 ± 0.002 | Increased |

| A decrease in anisotropy indicates increased rotational mobility (fluidity). |

Application of Condensed Phase Radioluminescence (CPR) for Proximity and Binding Studies

Condensed Phase Radioluminescence (CPR) is a technique that utilizes the radioactive decay of tritium (B154650) to excite a nearby fluorophore, such as this compound. nih.gov A signal is generated only when the tritium emitter and the fluorophore are in close proximity, which is achieved by incorporating both into a condensed phase like a lipid membrane. nih.gov This makes CPR a powerful method for studying distance and binding relationships within membranes. nih.gov

The technique has been used to monitor the phase transition of dipalmitoyl phosphatidylcholine vesicles, where the change in CPR intensity is directly related to the change in the relative surface area at the center of the bilayer where 12-AS is located. nih.gov CPR can also be used to study the exchange of molecules like oleic acid and 12-AS between vesicles. nih.gov

Furthermore, CPR has been employed to measure the surface potential of phospholipid vesicles by observing the titration of the carboxyl group of 12-AS. researchgate.netnih.gov The CPR signal is related to the asymmetrical distribution of the fluorophore between the inner and outer leaflets of the membrane, which is influenced by the surface charge. researchgate.netnih.gov This allowed for the determination of the pK value of 12-AS in a dimyristoyl phosphatidylcholine membrane to be 7.0 ± 0.3. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating molecular structure and dynamics, is often used in conjunction with fluorescent probes like this compound (12-AS) to gain deeper insights into the complexities of biological membranes. While 12-AS is primarily known for its fluorescent properties, its application alongside NMR methods such as Carbon-13 (¹³C), Proton (¹H), and Phosphorus-31 (³¹P) NMR provides complementary information on membrane structure, dynamics, and interactions.

The integration of 12-AS in NMR studies allows researchers to correlate findings from fluorescence spectroscopy with the detailed atomic-level information provided by NMR. For instance, ¹H-NMR can be employed to determine the location of molecules, such as drugs, within lipid bilayers that also contain 12-AS. In one such study, ¹H-NMR results confirmed the deep insertion of the antibiotic rifampicin (B610482) into the lipid acyl chain region of dimyristoyl-L-alpha-phosphatidylcholine (DMPC) liposomes, a finding that corroborated fluorescence energy transfer studies involving 12-AS. nih.gov

Detailed Research Findings

Research combining ¹³C-NMR with this compound has provided specific data on the molecular dynamics of the probe itself within a membrane-like environment. By measuring the ¹³C chemical shifts and longitudinal relaxation times (T₁), scientists can deduce the motional freedom of individual carbon atoms along the stearic acid chain.

A key study analyzed the ¹³C T₁ values for this compound, offering a detailed view of the mobility gradient along the acyl chain. The T₁ time is the time constant for the return of the nuclear spin magnetization to its thermal equilibrium along the main magnetic field, and it is sensitive to molecular motions on the nanosecond to picosecond timescale. Longer T₁ values generally indicate greater motional freedom.

The data reveals a distinct mobility gradient. The carbon atoms in the middle of the acyl chain exhibit longer T₁ times and, consequently, greater mobility compared to the carbons near the carboxyl group and the bulky anthroyloxy moiety. This is consistent with the established model of increasing fluidity from the glycerol (B35011) backbone towards the terminal methyl group in lipid bilayers. The presence of the large anthracene (B1667546) group at position 12 introduces a significant restriction in motion for the adjacent carbons, as reflected in their T₁ values.

Table 1: ¹³C Longitudinal Relaxation Times (T₁) and Correlation Times (τc) for this compound scispace.com

| Carbon Atom | T₁ (seconds) | Correlation Time (τc) (x 10⁻¹⁰ s) |

| C-2 | 1.1 | 2.0 |

| C-3 | 1.3 | 1.7 |

| C-4 | 1.6 | 1.4 |

| C-5 to C-9 | 1.8 - 2.1 | 1.0 - 1.2 |

| C-10 | 1.6 | 1.4 |

| C-11 | 1.1 | 2.0 |

| C-13 | 1.2 | 1.8 |

| C-14 | 1.3 | 1.7 |

| C-15 | 1.6 | 1.4 |

| C-16 | 2.0 | 1.1 |

| C-17 | 2.7 | 0.8 |

| C-18 | 3.5 | 0.6 |

Note: Data derived from studies on the molecular dynamics of fatty acid probes. Correlation times (τc) are calculated from T₁ values and provide a measure of the timescale of molecular tumbling.

Investigation of Molecular Interactions and Spatial Localization of 12 9 Anthroyloxy Stearic Acid in Model Biological Systems

Integration and Orientation of 12-(9-Anthroyloxy)stearic Acid in Lipid Bilayers and Membranes

This compound (12-AS) is a fluorescently labeled fatty acid analog widely employed to investigate the structure and dynamics of lipid bilayers. Its utility stems from the environmentally sensitive spectral properties of the anthroyloxy fluorophore, which can report on the polarity, fluidity, and organization of its immediate surroundings within the membrane.

The n-(9-anthroyloxy) stearic acid series of probes, including 12-AS, are designed to position the fluorophore at varying depths within the lipid bilayer. koreascience.krnih.gov The depth of the anthroyloxy group is almost linearly related to the number of carbon atoms separating it from the terminal carboxyl group. koreascience.krscirp.orgkijob.or.kr For 12-AS, the bulky anthroyloxy group is attached to the 12th carbon of the stearic acid chain, positioning it deep within the hydrophobic core of the membrane. ccmb.res.inutl.pt This deep localization is in contrast to probes like 2-(9-anthroyloxy)stearic acid (2-AS), where the fluorophore resides near the polar headgroup region at the membrane interface. koreascience.krscirp.orgccmb.res.in

Studies using fluorescence quenching and polarization have consistently shown a gradient of fluidity and polarity across the bilayer, which probes like 12-AS are instrumental in mapping. nih.gov As the fluorophore is moved deeper into the bilayer, from the 2-position to the 12-position, a decrease in fluorescence polarization is typically observed, indicating greater rotational motion and higher fluidity in the hydrocarbon core compared to the more ordered region near the surface. nih.gov The spectral properties of 12-AS, therefore, provide specific information about the biophysical characteristics of the deep hydrocarbon interior of lipid membranes. koreascience.krutl.pt For instance, in synaptosomal plasma membrane vesicles, 12-AS has been used to report on the fluidity of the hydrocarbon interior, while 2-AS reports on the membrane interface. koreascience.kr

Table 1: Comparative Anisotropy of n-AS Probes in Neuronal Membranes This interactive table shows representative fluorescence anisotropy (r) values for different n-(9-anthroyloxy)stearic acid probes in synaptosomal plasma membrane vesicles (SPMV), illustrating the fluidity gradient. Lower anisotropy values indicate higher rotational mobility (fluidity).

| Probe | Position of Anthroyloxy Group | Typical Location in Bilayer | Anisotropy (r) at 37°C koreascience.kr |

| 2-AS | Carbon 2 | Interface | 0.165 |

| 6-AS | Carbon 6 | Upper Acyl Chain | 0.115 |

| 9-AS | Carbon 9 | Mid-Acyl Chain | 0.108 |

| 12-AS | Carbon 12 | Deep Acyl Chain | Not specified in source, but trend suggests lower than 9-AS |

| 16-AP * | Carbon 16 | Core/Terminal | 0.093 |

| Note: 16-AP is 16-(9-anthroyloxy)palmitic acid, often used in conjunction with AS probes. |

The organization of 12-AS across the bilayer provides insights into membrane structure, particularly in asymmetric or complex lipid systems. The transbilayer movement (flip-flop) of the un-ionized form of 12-AS has been measured, though it is slower than that of many natural fatty acids. capes.gov.br One study reported a pseudo-unimolecular rate constant (κFAH) for the transbilayer movement of un-ionized 12-AS of 4.8 x 10⁻³ s⁻¹. capes.gov.br

Fluorescent probes based on n-(9-anthroyloxy) fatty acids are also valuable tools for studying the interdigitation of lipid acyl chains from opposing leaflets. nih.gov Interdigitation, where the terminal segments of acyl chains from one monolayer penetrate the opposing monolayer, can be induced by certain lipids or molecules and significantly alters membrane properties. nih.govnih.gov By creating transbilayer anisotropy profiles using a series of these probes, researchers can generate "interdigitation signatures" that distinguish non-interdigitated from mixed-interdigitated gel phases in phospholipid dispersions. nih.gov While direct assessment of 12-AS inducing interdigitation is complex, its response to pre-existing interdigitated phases reveals information about probe partitioning and the local environment deep within the bilayer. In systems that exhibit lateral phase separation, probes like 12-AS have been shown to preferentially localize in the more fluid domains. liposomes.ca

Depth-Dependent Localization of the Anthroyloxy Moiety

Interactions with Micellar Systems: Triton X-100 and Reverse Micelles

Micellar systems serve as simplified models for studying the behavior of lipophilic molecules in confined, amphipathic environments. 12-AS has been investigated in both normal and reverse micelle systems.

In non-ionic micelles of Triton X-100, the location of n-AS probes is dependent on the length of the alkyl chain connecting the fluorophore to the polar carboxyl group. utl.ptrsc.org Studies using FT-IR spectroscopy and fluorescence quenching show that as the chain length increases, the probe's radial distribution is displaced further into the micellar core. utl.ptpsu.edu For 12-AS, the anthroyloxy group is located deep within the hydrophobic core of the Triton X-100 micelle, shielded from the aqueous phase. psu.edursc.org The fluorescence decay and quenching kinetics of 12-AS within these micelles have been used to calculate parameters such as effective diffusion coefficients and reactional distances for interactions with quenchers. psu.edu

Reverse micelles, such as those formed by AOT (docusate sodium) in nonpolar solvents, create nano-sized water pools and are used to mimic the hydrated interface of biological membranes. researchgate.netnih.gov A series of n-AS probes, including 12-AS, has been used to map the water gradient from the polar headgroup region toward the hydrocarbon tails. researchgate.netnih.govresearchgate.net Time-resolved fluorescence studies show that the amplitude and rate of water-induced relaxation events decrease as the anthroyloxy fluorophore is positioned deeper into the surfactant tails (from 2-AS to 12-AS). researchgate.netccmb.res.in This is consistent with a decreasing water gradient and a slowing of the fluorophore's rotational motion in the less hydrated, more viscous environment experienced by the 12-AS probe. researchgate.netnih.gov

Protein-Lipid and Protein-Ligand Binding Interactions Explored with this compound

12-AS is a widely used fluorescent analog of natural stearic acid to study the binding and transfer of fatty acids by proteins, particularly intracellular lipid-binding proteins (LBPs) and fatty acid binding proteins (FABPs). nih.govresearchgate.netplos.org The fluorescence of the anthroyloxy moiety is highly sensitive to its environment; it is typically low in aqueous buffer but increases dramatically upon binding to the hydrophobic pocket of a protein. nih.govplos.org

Binding of 12-AS to various FABPs has been characterized, yielding information on binding affinity and stoichiometry. For example, binding studies with EgFABP1, a protein from Echinococcus granulosus, showed that 12-AS binds in a 1:1 stoichiometry with a dissociation constant (Kd) of 0.12 ± 0.02 µM. nih.gov Similarly, a truncated form of intestinal FABP (Δ98Δ) was found to bind 12-AS with a Kd of 0.9 ± 0.3 µM. These studies utilize the enhancement of 12-AS fluorescence upon binding to determine key thermodynamic parameters of protein-ligand interactions. nih.gov

Table 2: Dissociation Constants (Kd) for 12-AS with Various Fatty Acid Binding Proteins This interactive table compiles reported Kd values, demonstrating the use of 12-AS to quantify protein binding affinity. Lower Kd values indicate higher binding affinity.

| Protein | Source Organism/Type | Dissociation Constant (Kd) for 12-AS | Citation |

| EgFABP1 | Echinococcus granulosus | 0.12 ± 0.02 µM | nih.gov |

| Δ98Δ | Truncated Intestinal FABP | 0.9 ± 0.3 µM | |

| DE-II | Human Fetal Brain FABP | Not explicitly stated for 12-AS, but binding was observed | ias.ac.in |

Several fluorescence-based methodologies are employed to study protein binding using 12-AS.

Fluorescence Titration Assay: This is the most direct method. A solution of the fluorescent ligand (12-AS) is titrated with increasing concentrations of the protein of interest. The increase in fluorescence intensity is monitored and plotted against the protein concentration. The resulting binding curve can be fitted to a binding model to calculate the dissociation constant (Kd) and the number of binding sites. nih.gov

Förster Resonance Energy Transfer (FRET): This technique is used to monitor the transfer of 12-AS from a protein to an acceptor membrane. nih.govresearchgate.net In a typical setup, the protein is first saturated with 12-AS (the FRET donor). This complex is then rapidly mixed with small unilamellar vesicles (SUVs) that contain a FRET acceptor, such as a phospholipid labeled with NBD (e.g., NBD-PC). nih.govplos.org When 12-AS is transferred from the protein to the vesicle, it comes into close proximity with the NBD acceptor, leading to quenching of the 12-AS fluorescence. The rate of fluorescence decrease is a direct measure of the ligand transfer rate. nih.govresearchgate.netplos.org

Stopped-Flow Spectroscopy: To measure the rapid kinetics of binding or transfer, stopped-flow instruments are used. nih.govplos.org This technique allows for the rapid mixing of reactants (e.g., the protein-12-AS complex and acceptor vesicles) and the monitoring of the subsequent fluorescence signal on a millisecond timescale, enabling the determination of kinetic rate constants. nih.govresearchgate.netplos.org

Exchange Dynamics and Transfer Kinetics of this compound between Vesicles

The movement of 12-AS between different lipid vesicles or from vesicles to other acceptors like proteins is critical for understanding lipid trafficking processes. The transfer of 12-AS from donor vesicles to acceptor FABPs has been demonstrated to occur rapidly. ias.ac.in Studies have shown that the transfer rate can be protein-specific; for instance, 12-AS transferred more rapidly from SUVs to the DE-II isoform of human fetal brain FABP than to the DE-I isoform. ias.ac.in

The kinetics of 12-AS transfer from a protein to an acceptor membrane is often studied using the FRET-based stopped-flow assay described previously. nih.govresearchgate.netplos.org The rate of this transfer is not constant but is modulated by the properties of the acceptor membrane. For example, the transfer rate of 12-AS from intestinal FABP to vesicles increases logarithmically as the concentration of the negatively charged lipid cardiolipin (B10847521) is increased in the acceptor vesicle. researchgate.net This suggests that the transfer mechanism involves a direct, collisional interaction between the protein and the membrane, which is sensitive to the membrane's surface charge. nih.govresearchgate.net

The transfer of poorly soluble molecules between liposomal carriers can also be studied. While specific data for 12-AS transfer between two vesicle populations is part of broader research, the principles established for other lipophilic molecules are relevant. nih.gov Such transfer kinetics are often found to be rate-determining and can be described by first-order kinetic models. nih.gov

Research on Biological Membrane Dynamics and Organization Utilizing 12 9 Anthroyloxy Stearic Acid As a Probe

Assessment of Membrane Fluidity and Order in Cellular and Model Membranes

The fluorescent probe 12-(9-Anthroyloxy)stearic acid (12-AS) is a powerful tool for investigating the biophysical properties of biological and model membranes. As a derivative of stearic acid, it readily incorporates into lipid bilayers, positioning its fluorescent anthroyloxy group at a defined depth within the hydrocarbon core, specifically at the 12th carbon position of the acyl chain. kjpp.netu-szeged.hukoreamed.org The primary parameter measured is fluorescence anisotropy, an indicator of the rotational mobility of the probe. nih.gov A low anisotropy value corresponds to high rotational mobility and thus higher membrane fluidity, while a high anisotropy value indicates restricted motion and a more ordered, less fluid membrane environment. kijob.or.krkjpp.net This method primarily assesses the dynamic component of membrane fluidity. scirp.orgkoreascience.kr The limiting long-time value of this anisotropy can be correlated with the orientational order parameter, which describes the structural anisotropy of the membrane itself. pnas.org

Biological membranes are not structurally uniform; they exhibit a "fluidity gradient" from the aqueous interface toward the hydrocarbon core. kjpp.netscirp.org A series of n-(9-anthroyloxy) fatty acids, where 'n' denotes the carbon atom to which the fluorophore is attached (e.g., 2-AS, 6-AS, 9-AS, 12-AS), allows for the systematic probing of this gradient. nih.govscirp.org The depth of the anthroyloxy group is almost linearly related to the carbon number 'n'. kijob.or.krscirp.orgkoreascience.kr

Studies consistently show that fluorescence polarization decreases as the probe is moved deeper into the bilayer. nih.gov Probes like 2-(9-Anthroyloxy)stearic acid (2-AS), which are located near the polar headgroup region, report higher anisotropy values, indicating a more rigid environment. kjpp.netkijob.or.kr In contrast, probes like 12-AS and 16-(9-anthroyloxy)palmitic acid (16-AP), which reside deeper in the hydrophobic core, exhibit lower anisotropy values, reflecting greater rotational freedom and a more fluid environment. kjpp.netkijob.or.krnih.gov This demonstrates that the rotational mobility of the lipid acyl chains is faster and less restricted in the center of the bilayer compared to the region near the membrane surface. kjpp.netscirp.org This gradient has been characterized in various systems, including synaptosomal plasma membrane vesicles (SPMVs), liposomes derived from membrane lipids, and living HeLa cells. kijob.or.krnih.gov

Table 1: Fluorescence Anisotropy of n-(9-Anthroyloxy) Fatty Acid Probes in Different Membrane Systems

This table presents steady-state fluorescence anisotropy (r) values for a series of n-(9-anthroyloxy) fatty acid probes in synaptosomal plasma membrane vesicles (SPMV) and model membranes (OPGTL). Lower anisotropy values indicate higher fluidity. The data illustrates the fluidity gradient, with fluidity increasing (anisotropy decreasing) as the probe is positioned deeper into the membrane (from n=2 to n=16). All measurements were performed at 37°C (pH 7.4).

| Probe | Position of Anthroyloxy Group | Anisotropy (r) in SPMV scirp.org | Anisotropy (r) in OPGTL* kjpp.net |

| 2-AS | Carbon 2 | 0.126 ± 0.002 | 0.124 ± 0.002 |

| 3-AS | Carbon 3 | Not Reported | 0.119 ± 0.001 |

| 6-AS | Carbon 6 | 0.115 ± 0.001 | 0.111 ± 0.001 |

| 9-AS | Carbon 9 | 0.108 ± 0.001 | 0.104 ± 0.002 |

| 12-AS | Carbon 12 | 0.098 ± 0.002 | 0.093 ± 0.002 |

| 16-AP | Carbon 16 (Palmitic Acid) | 0.092 ± 0.002 | 0.086 ± 0.001 |

*OPGTL: Large unilamellar vesicles prepared with total lipids extracted from cultured Porphyromonas gingivalis outer membranes.

12-AS is frequently used to study how external chemical agents perturb the fluidity of specific membrane regions. By measuring changes in the probe's anisotropy, researchers can deduce the ordering or disordering effects of these agents on the membrane's hydrophobic core.

Alcohols: Agents like 1-propanol (B7761284) and methanol (B129727) have been shown to increase the fluidity of the membrane's hydrocarbon interior. kijob.or.krkjpp.net In synaptosomal plasma membrane vesicles, these alcohols cause a dose-dependent decrease in the anisotropy of 12-AS, signifying an increase in rotational mobility or a "disordering" effect deep within the bilayer. kijob.or.krkjpp.netkoreamed.org

Anesthetics and Drugs: Local anesthetics such as tetracaine (B1683103), bupivacaine (B1668057), and lidocaine (B1675312) decrease the anisotropy of 12-AS, indicating they increase the fluidity of the hydrocarbon interior. koreascience.kr Similarly, a single exposure of cultured cells to the antidepressant desipramine (B1205290) leads to a significant decrease in the anisotropy of 12-AS, suggesting an increase in fluidity in the deeper layers of the membrane. nih.gov

Other Agents: The effects of various other molecules have been characterized. Dimyristoylphosphatidylethanol (DMPEt) increases the rotational mobility of lipids in the hydrophobic region probed by 12-AS. scirp.orgscirp.org The antiseptic chlorhexidine (B1668724) digluconate also increases the rate of rotational mobility (decreases anisotropy) of 12-AS in model membranes in a dose-dependent manner. kjpp.netkoreamed.org In contrast, incubation with calcium can decrease the fluidity of certain plasma membrane subfractions, an effect detectable with 12-AS. nih.gov

In addition to rotational mobility, 12-AS can be used to measure the lateral diffusion of lipids within the membrane plane using techniques like fluorescence recovery after photobleaching (FRAP). nih.gov Studies on Chinese hamster ovary (CHO) cells have used 12-AS as an extrinsic probe to determine lateral diffusion coefficients, which were found to be in the range of 1 - 2 x 10⁻⁹ cm²/s. nih.gov The lateral mobility of membrane components can be influenced by factors such as protein concentration and lipid composition. nih.govannualreviews.orgacs.org

Table 2: Effect of Exogenous Agents on the Fluorescence Anisotropy of 12-AS

This table summarizes the observed effects of various chemical agents on the fluorescence anisotropy of 12-AS in different membrane systems. A decrease in anisotropy indicates an increase in membrane fluidity (disordering), while an increase in anisotropy signifies a decrease in fluidity (ordering).

| Exogenous Agent | Membrane System | Observed Effect on 12-AS Anisotropy | Implied Effect on Fluidity | Reference(s) |

| 1-Propanol | Synaptosomal Plasma Membranes | Decrease | Increase | kijob.or.kr |

| Methanol | Synaptosomal Plasma Membranes | Decrease | Increase | kjpp.netkoreamed.org |

| Tetracaine HCl | Synaptosomal Plasma Membranes | Decrease | Increase | koreascience.kr |

| Desipramine | Cultured Fibroblasts & Astrocytes | Decrease | Increase | nih.gov |

| Chlorhexidine digluconate | Model Lipid Vesicles (OPGTL) | Decrease | Increase | kjpp.netkoreamed.org |

| DMPEt | Synaptosomal Plasma Membranes | Decrease | Increase | scirp.orgscirp.org |

| Calcium | Hepatocyte Sinusoidal Membranes | Increase | Decrease | nih.gov |

Analysis of Fluidity Gradients across Lipid Bilayers

Studies of Lipid Metabolism and Fatty Acid Tracing through this compound Incorporation

Beyond its role as a biophysical probe, 12-AS serves as a tracer for fatty acid uptake and metabolism. Because it is an analog of stearic acid, a common saturated fatty acid, 12-AS can be taken up by cells and processed through metabolic pathways. wikipedia.org

The intracellular transport of fatty acids is often mediated by fatty acid-binding proteins (FABPs). researchgate.netsemanticscholar.org Studies have demonstrated that the transfer of 12-AS from intestinal FABP to phospholipid membranes occurs during direct collisional interactions between the protein and the membrane. researchgate.net This process is a key step in the cellular uptake of the fatty acid analog.

Once inside the cell, 12-AS can be metabolically incorporated into the cell's own complex lipids. Research on Chinese hamster ovary (CHO) cells has shown that anthracene-labeled fatty acids can be integrated into various glycerophospholipids, including phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol. nih.gov This metabolic incorporation allows 12-AS to function as an "intrinsic" probe, reporting on the dynamics within lipid regions that may be inaccessible to externally added, or "extrinsic," probes. nih.gov By tracking the fluorescence of 12-AS, researchers can follow the pathways of fatty acid trafficking and esterification into cellular lipids.

Visualization of Membrane Structures and Dynamics via Fluorescence Microscopy

The fluorescent properties of this compound make it a valuable tool for advanced microscopy techniques aimed at visualizing membrane structure and dynamics. kijob.or.kr Its incorporation into membranes allows for direct observation and quantification of processes that are otherwise invisible. nih.gov

A prominent application is in the measurement of lateral diffusion using Fluorescence Recovery After Photobleaching (FRAP). nih.gov In a FRAP experiment, a high-intensity laser bleaches the 12-AS fluorophores in a small, defined area of a cell membrane. The rate at which fluorescence recovers in this area, due to the movement of unbleached 12-AS probes from surrounding regions, is then measured. This recovery rate is used to calculate the lateral diffusion coefficient (D) of the probe, providing a quantitative measure of lipid mobility within the membrane plane. nih.gov This technique has been used to measure the diffusion of 12-AS in the plasma membrane of CHO cells. nih.gov

Furthermore, fluorescence microscopy, in conjunction with 12-AS, has been used to assess lipid fluidity in distinct subfractions of hepatocyte plasma membranes, demonstrating that canalicular membranes are significantly less fluid than sinusoidal membranes. nih.gov Flow cytometry, a high-throughput fluorescence-based technique, has also been employed with a series of n-(9-anthroyloxy) fatty acids, including 12-AS, to rapidly determine the fluidity gradient in the plasma membrane of large populations of living HeLa cells. nih.gov

Methodological Innovations and Analytical Considerations in Research with 12 9 Anthroyloxy Stearic Acid

Optimization of Experimental Conditions for Fluorescence Measurements (e.g., pH, Temperature Control)

The reliability of data obtained from 12-(9-Anthroyloxy)stearic acid hinges on the meticulous control of experimental parameters. The probe's fluorescence is sensitive to its physicochemical environment, making the optimization of conditions such as pH and temperature paramount for accurate and reproducible results.

Temperature: Temperature is a critical factor influencing membrane fluidity and, consequently, the fluorescence anisotropy of 12-AS. Studies often perform measurements at a physiologically relevant temperature, such as 37°C, to mimic biological conditions. nih.govkoreascience.krscirp.orgkijob.or.kr Research has shown that the effects of membrane-perturbing agents can be temperature-dependent; for instance, the impact of extracellular ATP on membrane fluidity as reported by 12-AS was not observed below the membrane's phase transition temperature of 18°C. nih.gov In studies involving model membranes with specific phase transition temperatures, such as those made from dipalmitoylphosphatidylcholine (DPPC), experiments are conducted both above and below this temperature to characterize the probe's behavior in different lipid phases. nih.gov Some experiments on lipids from thermophilic archaea have been conducted at temperatures as high as 67°C. psu.edu For all measurements, ensuring thermal equilibration of the sample is crucial for stable readings. ccmb.res.in

pH: The effect of pH on 12-AS fluorescence can be complex and depends on the system under investigation. In studies using isolated erythrocyte membranes (ghosts), the fluorescence characteristics of 12-AS were found to be independent of pH in the range of 5.9 to 7.2. pnas.org However, in intact erythrocytes, a progressive quenching of 12-AS fluorescence was observed as the intracellular pH decreased across the same range. pnas.org This was attributed not to a direct effect of pH on the probe itself, but to the pH-dependent binding of hemoglobin, a quencher, to the cell membrane. pnas.org In other systems, pH can influence the properties of quenching molecules, thereby affecting their interaction with 12-AS. For example, in quenching studies with anti-inflammatory drugs, the apparent Stern-Volmer constants were higher at pH 5.0 than at pH 7.4, indicating a pH-dependent quenching efficiency. up.pt Therefore, buffering the experimental medium to a stable and relevant pH (commonly 7.4 for physiological studies) is standard practice. koreascience.krscirp.org

Table 1: Recommended Experimental Parameters for 12-AS Fluorescence Measurements This table is interactive. You can sort and filter the data.

| Parameter | Recommended Range/Value | Rationale |

|---|---|---|

| Temperature | 18°C - 67°C | Must be controlled and relevant to the system. 37°C is common for physiological studies. nih.govpsu.edu Measurements are often taken above and below the lipid phase transition temperature. nih.gov |

| pH | 5.0 - 7.4 | Should be buffered and constant. While the probe itself is stable, pH can affect quencher behavior and protein-membrane interactions. pnas.orgup.pt |

| Probe:Lipid Ratio | > 1:100 (mol/mol) | To prevent the probe itself from altering the membrane structure and to avoid self-quenching. |

| Equilibration Time | 30 minutes - 12 hours | To ensure complete incorporation and equilibration of the probe within the lipid bilayer. ccmb.res.in |

| Excitation Wavelength | ~360 nm | Common excitation wavelength for the anthroyloxy fluorophore. scirp.orgkijob.or.kr |

| Emission Wavelength | ~445 - 460 nm | Peak emission wavelength for anisotropy and intensity measurements. scirp.orgpsu.edu |

Strategies for Mitigating Photochemical Reactions and Quenching Phenomena

The fluorescence signal from 12-AS can be diminished by photochemical reactions and quenching, which can complicate data interpretation if not properly managed. Understanding these phenomena is the first step toward mitigation.

Photochemical Reactions: Like many fluorophores, the anthroyloxy moiety of 12-AS is susceptible to photobleaching and photodimerization upon prolonged or high-intensity illumination. biologists.comresearchgate.net Photobleaching results in an irreversible loss of fluorescence, while photodimerization can alter the kinetic analysis of membrane processes. researchgate.net Mitigation strategies are centered on minimizing the total light dose delivered to the sample. biologists.com This can be achieved by:

Using the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio. precipoint.com

Minimizing exposure times or using intermittent excitation. biologists.comprecipoint.com

Employing sensitive detectors (e.g., photomultiplier tubes) to maximize signal capture from a limited number of photons. jascoinc.com

Quenching Phenomena: Fluorescence quenching is a process that decreases fluorescence intensity and can occur through various mechanisms. In the context of 12-AS, collisional (dynamic) quenching and Förster Resonance Energy Transfer (FRET) are particularly relevant.

Collisional Quenching: This occurs when the excited fluorophore encounters a quencher molecule during its excited-state lifetime. researchgate.net Various molecules, including tertiary amines, copper ions, and iodide, have been shown to act as collisional quenchers for n-AS probes. psu.edunih.govrsc.org The efficiency of this process is dependent on the diffusion rates of the probe and quencher within the membrane, making it a useful tool for studying membrane fluidity. nih.gov

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer mechanism that occurs when a donor fluorophore (like 12-AS) is in close proximity (typically within 1-10 nm) to a suitable acceptor molecule. Hemoglobin has been identified as a FRET acceptor for 12-AS in erythrocytes, allowing researchers to study the proximity of hemoglobin to the membrane. pnas.org

While quenching is often exploited as an analytical tool, unintended quenching can be a source of error. To mitigate this, researchers should ensure the purity of all reagents and be aware of potential quenchers within their experimental system. For example, molecular oxygen is a known quencher, and its effects can be minimized by deoxygenating solutions, although this is not always practical in biological systems. Understanding the specific quenching mechanism is crucial; for instance, FRET is distance-dependent, while collisional quenching is diffusion-dependent, and analyzing the fluorescence lifetime can help distinguish between them.

Comparative Studies with Other Fluorescent Probes for Comprehensive Membrane Analysis

While 12-AS provides valuable information about the membrane interior, a more complete picture of membrane structure and dynamics is often achieved by using it in conjunction with other fluorescent probes. These comparative studies leverage probes that report from different depths or are sensitive to different biophysical parameters.

Probing Different Membrane Depths: A common strategy involves using a series of n-(9-anthroyloxy)stearic acids (n-AS), where the fluorophore is attached at different positions along the acyl chain (e.g., 2-AS, 6-AS, 9-AS). scirp.org This series allows for the mapping of a "fluidity gradient" from the polar headgroup region towards the hydrophobic core. For example, 2-AS positions its fluorophore near the membrane surface, while 12-AS probes deeper within the bilayer. koreascience.kr Comparing the anisotropy values of these probes reveals depth-dependent differences in mobility and order within the membrane. koreascience.krpsu.edu

Probing Different Membrane Regions and Properties: Beyond the n-AS series, 12-AS is frequently compared with probes that have different chemical structures and localization patterns.

TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene): This probe has a cationic anchor, causing it to reside at the lipid-water interface, reporting on the fluidity of the superficial region of the bilayer. nih.govresearchgate.net Comparing its fluorescence anisotropy with that of 12-AS allows for simultaneous monitoring of both the membrane surface and its deeper core. researchgate.netresearchgate.net

DPH (1,6-diphenyl-1,3,5-hexatriene): DPH is a hydrophobic probe that orients parallel to the lipid acyl chains and reports on the average fluidity of the membrane's hydrocarbon core. However, studies have shown that 12-AS and DPH can report differently on membrane changes, such as the addition of cholesterol. nih.gov This is attributed to differences in their specific interactions with lipids and how their emission dipoles are oriented relative to rotational motions. nih.gov

Pyrene: This probe can be used to measure rotational mobility and accessibility to quenchers. Comparing its behavior with that of 2-AS and 12-AS has been used to detect localized changes in membrane fluidity upon lipid peroxidation. nih.gov

The use of multiple probes provides a more robust and nuanced understanding of membrane organization, as no single probe can capture the full complexity of the lipid bilayer. biorxiv.org

Table 2: Comparison of 12-AS with Other Common Membrane Probes This table is interactive. You can sort and filter the data.

| Probe Name | Abbreviation | Typical Location in Bilayer | Information Provided |

|---|---|---|---|

| This compound | 12-AS | Deep hydrophobic core (C12 position) | Rotational mobility, local order, polarity |

| 2-(9-Anthroyloxy)stearic acid | 2-AS | Near membrane surface (C2 position) | Rotational mobility, local order at the interface |

| TMA-DPH | TMA-DPH | Lipid-water interface | Fluidity/order of the superficial membrane region |

| DPH | DPH | Hydrophobic core (unanchored) | Average fluidity/order of the hydrocarbon core |

| Pyrene | Pyrene | Hydrophobic core (unanchored) | Rotational mobility, formation of excimers |

Data Analysis and Interpretation Approaches for Complex Fluorescence Profiles

The fluorescence signal from 12-AS is rich with information, but extracting it requires sophisticated data analysis techniques. Simple steady-state intensity measurements are often insufficient, and more advanced approaches are needed to interpret the complex fluorescence decay and anisotropy profiles.

Steady-State vs. Time-Resolved Analysis:

Steady-State Anisotropy: This is a widely used method that provides a time-averaged measure of the probe's rotational mobility, which is related to membrane fluidity. However, interpretation can be complicated because the observed anisotropy depends on both the rate and extent of rotational motion. utl.pt

Time-Resolved Fluorescence: This technique measures the fluorescence intensity decay or anisotropy decay over time (typically in nanoseconds) following a pulse of excitation light. nih.govpsu.edu The fluorescence decay of 12-AS is often multiexponential, meaning it cannot be described by a single lifetime. psu.eduutl.pt This complexity arises from processes like the intramolecular rotational relaxation of the anthroyloxy group and the heterogeneity of the membrane environment. utl.ptpsu.edu

Advanced Analytical Models:

Fluorescence Lifetime Distribution Analysis: Instead of fitting the decay to a discrete number of exponential components, methods like the Maximum Entropy Method (MEM) can be used to recover a continuous distribution of fluorescence lifetimes. psu.edu The width of this distribution (e.g., full width at half-maximum, FWHM) serves as a measure of the environmental heterogeneity sensed by the probe. psu.edu Studies using this approach have shown that the heterogeneity experienced by n-AS probes decreases as they are positioned deeper into the membrane. psu.edu

Kinetic Modeling of Quenching: When studying fluorescence quenching, data is often analyzed using the Stern-Volmer equation. However, in complex systems like micelles or membranes, quenching kinetics can deviate from this simple model. psu.edursc.org More sophisticated kinetic formalisms have been developed that account for the distribution of quenchers and the confined geometry of the system, allowing for the calculation of parameters like effective diffusion coefficients. psu.edursc.org

Fluorescence Lifetime Imaging Microscopy (FLIM): When combined with microscopy, lifetime measurements allow for the spatial mapping of probe environments within a cell or on a surface. The analysis of FLIM data, which involves fitting decay curves for every pixel, can be computationally intensive. To address this, advanced algorithms, including machine learning approaches like the Extreme Learning Machine (ELM), have been developed for rapid and accurate lifetime determination from complex datasets. mdpi.comnih.gov

Wavelength-Dependent Analysis: The fluorescence decay of 12-AS can be dependent on the emission wavelength at which it is observed. utl.pt This is because emission from different rotational conformations of the fluorophore can occur at different wavelengths. Analyzing fluorescence decays and anisotropies at multiple emission wavelengths can provide a more detailed understanding of the probe's rotational dynamics. utl.ptacs.org

These advanced analytical approaches are essential for moving beyond simple descriptions of "fluidity" and towards a quantitative understanding of the complex, heterogeneous, and dynamic nature of lipid membranes as reported by this compound.

Emerging Applications and Future Research Trajectories for 12 9 Anthroyloxy Stearic Acid

Exploration of Novel Model Membrane Systems and Assemblies

The application of 12-AS is expanding beyond traditional liposomes to a variety of novel model systems that more accurately mimic the complexity of biological membranes. These systems allow for the investigation of specific biophysical phenomena that are difficult to isolate in live cells.

Researchers utilize 12-AS to probe the phase distribution of lipids in complex mixtures. For example, studies in multilamellar phospholipid vesicles have used fluorescence quenching to show that 12-AS, along with other n-(9-anthroyloxy) fatty acids, preferentially partitions into the more fluid, liquid-crystalline phase over the gel phase. nih.gov This preferential distribution is even more pronounced in the presence of Ca2+-induced gel phases compared to thermally-induced ones. nih.gov

Reverse micelles, which create a nano-sized water pool within a nonpolar solvent, serve as mimics for the membrane-water interface. researchgate.netnih.gov Time-resolved studies using a series of n-AS probes, including 12-AS, have successfully mapped the water gradient extending from the polar head groups toward the center of the surfactant chains. researchgate.netnih.gov These experiments monitor the time-dependent fluorescence Stokes shifts (TDFSS) of the probe, which are sensitive to the local water content and dynamics. researchgate.netnih.gov

Furthermore, 12-AS is employed to characterize the properties of more intricate assemblies, such as bilayers composed of synthetic X-shaped bolapolyphiles mixed with conventional lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). mdpi.com Such studies are crucial for understanding the principles of self-assembly and domain formation in membranes containing non-standard lipids or synthetic molecules. mdpi.comrsc.org The probe helps to assess the fluidity and organization of these novel biomimetic structures. mdpi.com

Table 1: Applications of 12-AS in Different Model Membrane Systems

| Model System | Lipid/Component Composition | Research Focus/Finding | Citation |

|---|---|---|---|

| Multilamellar Vesicles | Phospholipids (B1166683) (unspecified) | Demonstrated that 12-AS favors the fluid lipid phase over both thermally-induced and Ca2+-induced gel phases. | nih.gov |

| Reverse Micelles | AOT/Water/iso-octane | Used to map the water gradient and dynamics at the membrane-water interface via time-resolved fluorescence. | researchgate.netnih.gov |

| Unilamellar Vesicles (Liposomes) | DPPC, Cholesterol | Investigated the ordering effect of cholesterol on membrane dynamics using time-resolved fluorescence anisotropy. | nih.gov |

| Neuronal Model Membranes | Total lipids and phospholipids extracted from synaptosomal plasma membranes (SPMV) | Studied the differential effects of anesthetics on fluidity at various depths of the membrane. | koreascience.krscirp.org |

| Synthetic Bolapolyphile Assemblies | B12 (an X-shaped bolapolyphile) and DPPC | Used to elucidate principles of supramolecular structure formation and domain organization in complex synthetic membranes. | mdpi.com |

Expanding the Scope of Protein-Membrane Interactions and Conformational Studies

12-AS is a powerful tool for elucidating the intricate interactions between proteins and membranes, which are fundamental to cellular processes. Its fluorescence is sensitive to the local environment, making it ideal for reporting on protein binding, conformational changes, and the influence of proteins on membrane properties.

A significant area of research is the study of fatty acid-binding proteins (FABPs) and their role in transporting fatty acids between membranes. nih.gov Stopped-flow kinetic assays monitor the transfer of 12-AS from donor to acceptor vesicles in the presence of proteins like intestinal fatty acid-binding protein (IFABP) or bovine serum albumin (BSA). nih.gov Such experiments have helped to model the mechanism of intermembrane ligand transport, showing that the rate of transfer is influenced by the concentration of both acceptor membranes and the binding proteins. nih.gov

The probe is also used to investigate how peptides and drugs interact with and modify membranes. For instance, the orientation and dynamics of the membrane-lytic peptide melittin (B549807) have been studied in membranes of varying compositions. nih.gov By using fluorescence quenching techniques with 12-AS, researchers can determine the depth and effect of such peptides within the bilayer. nih.gov Similarly, the effects of local anesthetics and other phytochemicals on membrane fluidity are often assessed using a series of n-AS probes, including 12-AS. koreascience.krmdpi.comkoreascience.kr These studies reveal that such molecules can have differential effects, ordering the membrane at the interface while disordering it in the deeper hydrocarbon core. koreascience.krscirp.org

Furthermore, 12-AS can help determine the location of drug molecules within the membrane. In a study on diethylstilbestrol (B1670540) (DES), fluorescence quenching experiments with n-AS probes indicated that DES is located near the membrane surface, which is relevant to its mechanism of inhibiting Ca2+-ATPase. mdpi.com

Table 2: Studies of Protein-Membrane Interactions Using 12-AS

| Protein/Peptide Studied | Model Membrane | Key Finding | Technique | Citation |

|---|---|---|---|---|

| Fatty Acid-Binding Proteins (FABP, BSA) | Model membrane vesicles | Characterized the kinetic model of protein-mediated intermembrane transfer of fatty acids. | Stopped-flow fluorescence | nih.gov |

| Intestinal Fatty Acid-Binding Protein (IFABP) | Small Unilamellar Vesicles (SUVs) of egg phosphatidylcholine (EPC) | Investigated how membrane lipid composition (e.g., cardiolipin (B10847521) content) affects the rate of fatty acid transfer from IFABP. | FRET-based transfer assay | researchgate.net |

| Melittin | DOPC, DOPG, Cholesterol-containing liposomes | Used to help determine the depth of spin-labeled lipids for use in parallax analysis of peptide orientation. | Fluorescence Quenching | nih.gov |

| Ca2+-ATPase | Sarcoplasmic reticulum membranes | Helped locate the drug diethylstilbestrol (DES) near the membrane surface, interfering with Ca2+ binding sites. | Fluorescence Quenching | mdpi.com |

Advancements in Time-Resolved and High-Resolution Imaging Techniques

The application of advanced spectroscopic techniques has significantly enhanced the level of detail that can be extracted using 12-AS. Time-resolved fluorescence, in particular, provides dynamic information that is averaged out in steady-state measurements.

Time-resolved fluorescence anisotropy measurements of 12-AS are used to determine the rotational mobility and ordering of the probe within the membrane on a nanosecond timescale. nih.gov For example, studies in dipalmitoylphosphatidylcholine (DPPC) bilayers showed that the addition of cholesterol significantly increases the limiting anisotropy of 12-AS, indicating a more ordered environment, an effect attributed to direct fluorophore-cholesterol interactions. nih.gov This technique allows for the resolution of rotational correlation times down to less than a nanosecond. nih.gov

Another powerful time-resolved technique involves measuring the time-dependent fluorescence Stokes shift (TDFSS) of 12-AS. This method was used in reverse micelle systems to probe the gradient of water content and the dynamics of water molecules at different depths of the membrane interface. researchgate.netnih.gov The rate and amplitude of the spectral shifts provide high-resolution information about the local environment's polarity and relaxation dynamics. researchgate.netnih.gov

While not used for direct microscopic imaging, 12-AS contributes to "high-resolution" structural information in the context of molecular depth within the membrane. The parallax method, which relies on fluorescence quenching by phospholipids labeled with quenchers at different depths (e.g., spin-labeled or bromine-labeled lipids), allows for the precise determination of the fluorophore's location relative to the bilayer center. nih.govum.es This approach has been used to map the position of various probes and peptides within the membrane with high spatial resolution along the axis perpendicular to the membrane plane. nih.gov

Table 3: Time-Resolved Fluorescence Studies with 12-AS

| System Studied | Parameter Measured | Key Insight | Citation |

|---|---|---|---|

| DPPC bilayers with/without Cholesterol | Time-resolved fluorescence emission anisotropy, Rotational correlation times | Revealed that cholesterol increases the limiting anisotropy of 12-AS, suggesting a specific interaction that changes the fluorophore's geometry and restricts its motion. | nih.gov |

| AOT/water/iso-octane Reverse Micelles | Time-dependent fluorescence Stokes shifts (TDFSS) | Mapped a water gradient within the reverse micelle and characterized the decreasing rate and amplitude of water-induced relaxation as a function of depth. | researchgate.netnih.gov |

| Lecithin Bilayers with Cholesterol | Nanosecond fluorescence anisotropy decay | Showed that cholesterol decreases the rate of rotational motion of the anthroyloxy group, indicating increased microviscosity in the membrane's hydrocarbon region. | acs.org |

Development of Integrated Multimodal Spectroscopic Approaches for Membrane Research

The future of membrane research lies in combining multiple techniques to obtain a holistic view of membrane dynamics and structure. 12-AS is well-suited for integration into such multimodal approaches, where its fluorescence data can be correlated with information from other spectroscopic or computational methods.

A common approach is to use 12-AS in conjunction with other fluorescent probes that localize at different depths within the bilayer, such as 2-(9-anthroyloxy)stearic acid (2-AS), 6-(9-anthroyloxy)stearic acid (6-AS), or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). mdpi.comnih.govscirp.org By comparing the fluorescence anisotropy or quenching of this series of probes, researchers can construct a gradient of fluidity and molecular packing across the membrane. scirp.orgkjpp.net For example, studies on the effect of local anesthetics showed they simultaneously decrease the anisotropy of 12-AS (disordering the core) while increasing the anisotropy of 2-AS (ordering the interface). koreascience.kr

More advanced integrations involve combining experimental fluorescence data with computational modeling. One study paired fluorescence quenching data of 12-AS with Brownian dynamics simulations to generate a detailed in-depth location profile of the probe within the membrane. um.es This joint approach provides a more robust characterization of the probe's distribution than could be achieved by either method alone. um.es

Furthermore, fluorescence spectroscopy data from 12-AS can complement data from non-fluorescence techniques like Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com While DSC provides information on bulk phase transitions and NMR gives atomic-level structural details, 12-AS fluorescence offers dynamic information about the lipid environment on the nanosecond timescale, creating a more complete biophysical picture of the membrane system.

Table 4: Examples of Multimodal Approaches Involving 12-AS

| Combined Techniques | System Studied | Research Goal | Citation |

|---|---|---|---|

| Fluorescence Anisotropy of 12-AS and other n-AS probes (2-AS, 6-AS, etc.) | Neuronal and model membranes | To map the gradient of fluidity across the membrane and determine the differential effects of drugs at various depths. | koreascience.krscirp.orgkjpp.net |

| Time-Resolved Anisotropy of 12-AS and DPH | DPPC/Cholesterol bilayers | To compare how different probes report on membrane ordering by cholesterol, revealing probe-specific interactions. | nih.gov |

| Fluorescence Quenching and Brownian Dynamics Simulations | Model membranes | To determine the in-depth location profile and distribution of biomolecules within the membrane. | um.es |